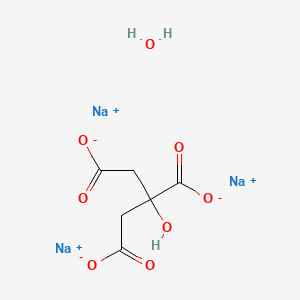

Citric acid trisodium salt hydrate

Description

Historical Context and Evolution of Research Applications

Historically, the application of trisodium (B8492382) citrate (B86180) was prominent in the medical field as an anticoagulant for blood transfusions. hep.com.cnwikipedia.org Its ability to chelate calcium ions in the blood, thereby disrupting the clotting mechanism, was a pivotal discovery. wikipedia.org This fundamental application has continued and expanded, with recent uses including as a locking agent in catheters to prevent clotting. wikipedia.org

The evolution of research has seen the applications of trisodium citrate diversify significantly. In the early 20th century, its role was largely confined to its anticoagulant and buffering properties. However, by the mid-20th century, its utility in other areas began to be recognized. A landmark development was the Turkevich method, first detailed in 1951, which utilized trisodium citrate as both a reducing and stabilizing agent in the synthesis of gold nanoparticles. taylorandfrancis.com This method remains a cornerstone in nanoscience, with variations allowing for the production of nanoparticles of controlled sizes for applications in drug delivery and medical imaging. taylorandfrancis.com

In more recent years, research has explored its use in enhancing athletic performance, where it has been shown to improve running times, and in relieving discomfort from urinary tract infections. wikipedia.org Furthermore, its role as a component in oral rehydration solutions highlights its continued importance in medical applications. wikipedia.org The compound is also instrumental in various industrial and chemical processes, including the removal of carbonate scale from boilers and in cleaning automobile radiators. wikipedia.org Modern research continues to uncover new applications, such as its use as a catalyst in the synthesis of complex organic molecules and in the development of novel materials. arkat-usa.orgacs.org

Significance of Hydration State in Research Paradigms

The hydration state of trisodium citrate, referring to the number of water molecules associated with each formula unit of the salt, is a critical parameter in its scientific applications. The two most common forms are the dihydrate and the pentahydrate. hep.com.cn The degree of hydration influences the compound's physical properties, such as its solubility and stability, which in turn dictates its suitability for specific research paradigms. persianutab.comjungbunzlauer.com

The anhydrous form, produced by removing water from the dihydrate, possesses a porous matrix. persianutab.comjungbunzlauer.com This structure allows it to act as a carrier for other substances, making it valuable in formulations where moisture sensitivity is a concern. persianutab.comjungbunzlauer.com

Dihydrate and Pentahydrate Forms in Academic Investigations

The dihydrate (Na₃C₆H₅O₇·2H₂O) and pentahydrate (Na₃C₆H₅O₇·5.5H₂O) forms of trisodium citrate are the most extensively studied hydrates. hep.com.cn The formation of these hydrates is temperature-dependent; the dihydrate crystallizes from aqueous solutions at temperatures above 50°C, while the pentahydrate forms at temperatures below 35°C. hep.com.cnresearchgate.net

Trisodium Citrate Dihydrate in Research:

Trisodium citrate dihydrate is widely used in various research applications. Its role as a catalyst has been demonstrated in the one-pot, four-component synthesis of spiropyrano-indenoquinoxaline derivatives. arkat-usa.org In the field of materials science, it has been used in the synthesis of orthorhombic Sn₃O₄ films for photocatalytic applications. acs.org Furthermore, it plays a crucial role in the fabrication of silver nanoparticle-chitosan nanocomposites with antibacterial properties and in the synthesis of nanoporous silica (B1680970) for fluorescent sensors. sigmaaldrich.com Research in biotechnology has also utilized trisodium citrate dihydrate to optimize fermentation processes for the production of bioactive compounds. sigmaaldrich.com

Trisodium Citrate Pentahydrate in Research:

Investigations into trisodium citrate pentahydrate have revealed its unique thermal behavior. It undergoes a two-step dehydration process, with the first step resulting in the formation of the dihydrate structure. hep.com.cnresearchgate.net This transformation is a key area of study in understanding the stability and interconversion of these hydrates. The pentahydrate has also been investigated for its nonlinear optical properties, suggesting its potential for applications in laser technology and optical data storage. acadpubl.eu

The distinct properties of the dihydrate and pentahydrate forms, governed by their hydration state, underscore the importance of selecting the appropriate form for a given scientific investigation to achieve desired outcomes.

A Detailed Examination of Citric Acid Trisodium Salt Hydrate (B1144303): Thermogravimetric and Crystallographic Perspectives

Citric acid trisodium salt, commonly known as trisodium citrate, is a sodium salt of citric acid that exists in various hydrated forms. These forms, which incorporate water molecules within their crystal lattice, are of significant interest in various industrial and scientific fields. Understanding the thermal behavior and structural properties of these hydrates is crucial for their application and processing. This article focuses exclusively on the thermogravimetric and crystallographic investigations of the hydrate forms of trisodium citrate, detailing the kinetics of dehydration and the associated structural transformations.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Thermogravimetric and Crystallographic Investigations of Hydrate Forms

The stability and transformation of trisodium (B8492382) citrate (B86180) hydrates are primarily investigated through thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), complemented by crystallographic methods such as Powder X-ray Diffraction (PXRD). researchgate.nethep.com.cn These analyses reveal that trisodium citrate typically exists in two stable hydrate (B1144303) forms: trisodium citrate dihydrate and trisodium citrate pentahydrate. researchgate.net The dehydration temperature for the dihydrate form has been identified at approximately 430.99 K. researchgate.nethep.com.cn

The study of dehydration kinetics provides insight into the energy requirements and the mechanistic pathways of water removal from the crystal lattice. Thermogravimetric analysis is a key tool for these investigations, tracking mass loss as a function of temperature. researchgate.net

To elucidate the complexity of the dehydration process, isoconversional kinetic methods are employed. These model-free methods analyze data from experiments conducted at different heating rates to determine the activation energy (Eα) of the reaction as a function of the conversion fraction (α). hep.com.cn The Ozawa method is a popular isoconversional approach used for this purpose. hep.com.cn

For trisodium citrate hydrates, TG experiments are run at multiple heating rates (e.g., 2.5, 5, 7.5, and 10 K·min⁻¹). hep.com.cn The resulting data is used to calculate Eα at various stages of dehydration. A key finding is that the activation energy is not constant throughout the process, indicating a complex, multi-step reaction rather than a simple, single-step event. hep.com.cn

For the first step of the pentahydrate's dehydration, the activation energy tends to decrease as the conversion fraction increases. Conversely, for the dihydrate, the activation energy initially increases for conversion fractions up to 0.5 and then decreases as the dehydration progresses toward completion. hep.com.cn This variance in the Eα-α relationship suggests that the dehydration mechanisms for the pentahydrate and dihydrate forms are fundamentally different. researchgate.netresearchgate.nethep.com.cn

Table 1: Activation Energy (Eα) of Dehydration for Trisodium Citrate Hydrates at Various Conversion Fractions (α) using the Ozawa Method Data derived from thermogravimetric analysis at multiple heating rates. hep.com.cn

| Conversion Fraction (α) | Eα (kJ·mol⁻¹) for Pentahydrate (First Step) | Eα (kJ·mol⁻¹) for Dihydrate |

| 0.1 | 365.56 | 541.54 |

| 0.2 | 198.83 | 604.58 |

| 0.3 | 150.26 | 638.38 |

| 0.4 | 126.77 | 694.23 |

| 0.5 | 113.97 | 786.30 |

| 0.6 | 104.85 | 705.08 |

| 0.7 | 98.17 | 484.04 |

| 0.8 | 92.00 | 426.55 |

| 0.9 | 86.19 | 372.69 |

Thermogravimetric and differential scanning calorimetry studies have demonstrated that the dehydration of trisodium citrate pentahydrate is not a single event but a multi-step process. researchgate.netresearchgate.net It undergoes a distinct two-step dehydration. researchgate.nethep.com.cn

The first endothermic process, corresponding to an initial loss of water, occurs at approximately 337.23 K. researchgate.nethep.com.cn This is followed by a second dehydration step at a higher temperature of about 433.83 K. researchgate.nethep.com.cn A crucial finding is the nature of the intermediate state: after the first dehydration step, the trisodium citrate pentahydrate transforms into trisodium citrate dihydrate. researchgate.nethep.com.cnresearchgate.net This dihydrate form is therefore a stable intermediate in the complete dehydration of the pentahydrate. The second dehydration step of the pentahydrate corresponds to the dehydration of this newly formed dihydrate, which occurs at a temperature very close to that of pure trisodium citrate dihydrate. hep.com.cnhep.com.cn

The removal of water molecules from the crystal lattice invariably leads to significant changes in the crystal structure. These transformations are monitored primarily using Powder X-ray Diffraction.

PXRD is an essential technique for identifying crystalline phases and observing structural changes during thermal processes. hep.com.cn The PXRD patterns of trisodium citrate pentahydrate and trisodium citrate dihydrate are distinct, allowing for their clear identification. hep.com.cn

Research has conclusively shown that the PXRD pattern of the solid residue obtained after heating the pentahydrate to a temperature just beyond its first dehydration peak (e.g., 403 K) is consistent with the reference pattern for trisodium citrate dihydrate. hep.com.cn This provides definitive evidence that the first dehydration stage involves the transformation of the pentahydrate structure into the dihydrate structure. researchgate.nethep.com.cnhep.com.cn Further heating leads to the loss of the remaining two water molecules, resulting in another structural change to the anhydrous form, which is also confirmed by differences in the PXRD patterns before and after the complete dehydration of the dihydrate. hep.com.cnnih.gov

Microstructural characterization, typically performed using techniques like Scanning Electron Microscopy (SEM), provides visual information about the morphology, particle size, and surface texture of crystalline materials. acs.orgmdpi.com In the context of dehydration, SEM could be used to observe changes in the crystal habit, the formation of cracks or pores, and alterations in the surface of the trisodium citrate hydrate crystals as water is removed.

Prior to analysis, samples would typically be dried and sputter-coated with a conductive material like gold to prevent charging under the electron beam. mdpi.com While electron microscopy is a powerful tool for such morphological studies, specific investigations focusing on the microstructural evolution of trisodium citrate hydrate during its dehydration are not extensively detailed in the reviewed scientific literature. However, the technique remains highly applicable for correlating the kinetic and crystallographic data with physical changes in the solid state.

Coordination Chemistry: Mechanistic Studies of Metal Ion Chelation

Complexation Thermodynamics and Kinetics with Polyvalent Cations

The interaction between citric acid trisodium (B8492382) salt hydrate (B1144303) and polyvalent cations (ions with a charge greater than one) results in the formation of stable complexes. The stability of these complexes is a key factor in their utility and is influenced by the specific metal ion involved.

The citrate (B86180) ion can form complexes with a variety of metal cations, and the stability of these complexes is significant due to the chelate effect. wikipedia.org Isothermal titration calorimetry has been used to determine the stoichiometry, formation constants, and thermodynamic parameters for the formation of citrate complexes with ions like Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺ at a pH of 6. researchgate.net The stability of these complexes generally follows the Irving-Williams rule. researchgate.net

Below is an interactive data table summarizing the stability constants (log K) for the formation of 1:1 binary complexes of citric acid with several metal ions at 25.0 °C.

| Metal Ion | Log K |

| Cu²⁺ | 5.93 |

| Ni²⁺ | 5.11 |

| Co²⁺ | 4.78 |

| Mn²⁺ | 3.84 |

This data highlights the relative stability of the complexes formed.

The formation of these complexes involves thermodynamic changes. For instance, the enthalpy and entropy changes for the formation of binary complexes with ions like Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺ are positive. researchgate.net The kinetics of complex formation, meaning the speed of the reaction, have also been studied. For example, the rate constants for the formation of aluminum citrate complexes have been determined using techniques like stopped-flow and pressure-jump relaxation measurements. rsc.org

Speciation Dynamics in Aqueous Systems

The speciation of metal-citrate complexes, which refers to the distribution of different complex forms in a solution, is highly dependent on the pH. wikipedia.org Citric acid is a triprotic acid, meaning it can donate three protons, and its speciation diagram shows that it acts as a buffer between approximately pH 2 and pH 8. wikipedia.org In biological systems, which are typically around pH 7, the main species present are the citrate ion and the mono-hydrogen citrate ion. wikipedia.org

The pH of a solution affects the charge of the citrate ion, which in turn influences its ability to bind to metal ions. At a pH of around 6, the chelation effects of citrate are significant. researchgate.net The speciation of ferric citrate, for example, is complex and has been investigated using techniques like mass spectrometry and EPR spectroscopy. kcl.ac.ukresearchgate.net These studies have identified various species, including monoiron dicitrate and oligomeric complexes, whose relative concentrations depend on the pH and the iron-to-citric acid molar ratio. kcl.ac.ukresearchgate.net

Chelation-Enhanced Remediation Technologies

The strong chelating properties of citric acid trisodium salt hydrate make it a valuable tool in environmental remediation, particularly for the removal of heavy metals.

Citrate is considered an environmentally friendly extractant for removing heavy metals like lead (Pb), zinc (Zn), cadmium (Cd), and copper (Cu) from contaminated soils. tandfonline.comnih.gov It can effectively extract these metals at different pH ranges. tandfonline.comnih.gov The mechanism of removal can involve processes like electrostatic attraction, co-precipitation, complexation, and cation-π interaction. nih.gov

Bioremediation utilizes biological organisms to remove contaminants from the environment. youtube.com In one study, trisodium citrate, in the presence of a catalyst, was used to treat green-lipped mussels (Perna viridis) contaminated with heavy metals like arsenic, lead, cadmium, nickel, and mercury. scirp.orgscirp.org The treatment significantly reduced the concentrations of these metals in the mussels. scirp.orgscirp.org The proposed mechanism involves the citrate ion bonding to the metal ion from the mussel, forming a metal-citrate compound that is then released into the solution. scirp.org

It's important to note that the biodegradation of metal-citrate complexes can depend on the nature of the complex. For example, a study with Pseudomonas fluorescens found that bidentate Fe(III)-, Ni-, and Zn-citrate complexes were readily biodegraded, while tridentate Cd- and Cu-citrate complexes were not. nih.gov

Citric acid has been shown to be effective in extracting heavy metals from contaminated soils. tandfonline.comresearchgate.net Studies have demonstrated its high extraction efficiency for various metals. researchgate.net The application of ultrasound has also been investigated to enhance the extraction of heavy metals by citrate. tandfonline.comnih.gov

In wastewater treatment, citric acid can be used to prepare hydrochar from sewage sludge, which can then be used as an adsorbent for heavy metals like Pb(II). nih.gov Additionally, citric acid has been used in conjunction with phytoremediation, a process that uses plants to clean up contaminants. For instance, it has been shown to enhance the phytoextraction of chromium by sunflower plants irrigated with tannery wastewater. nih.gov

The effectiveness of this compound in remediation can be enhanced when used in combination with catalytic systems. For example, a study on the treatment of heavy metals in mussels used trisodium citrate with a Ru/Mn-Al₂O₃ catalyst. scirp.orgscirp.org The presence of the catalyst increased the percentage removal of heavy metals by up to 20%. scirp.org

In another application, the catalytic synthesis of the non-toxic plasticizer tributyl citrate (TBC) from citric acid has been investigated using phosphonated USY catalysts. researchgate.net Furthermore, the synergistic effects of catalysts have been explored in the context of electrochemical nitrate (B79036) reduction, where dual-function active sites can accelerate the process. rsc.org

Influence on Mineral Dissolution and Hydration Kinetics in Cementitious Systems

The introduction of this compound into cementitious systems significantly alters the dissolution behavior of key clinker minerals and consequently modifies the hydration kinetics. These effects are complex, with the additive capable of acting as both a retarder and an accelerator depending on its concentration and the specific composition of the cement.

Research indicates that citric acid and its salts can retard the hydration of cement by slowing down the dissolution of alite and aluminate phases. iaea.orgresearchgate.netcapes.gov.br This retardation is attributed to the sorption of citrate ions onto the surface of the clinker grains, forming a protective layer that hinders their dissolution. iaea.orgresearchgate.net Thermodynamic calculations have shown that the complexation of dissolved calcium ions by citrate is weak, suggesting that this is not the primary mechanism for retardation. iaea.orgresearchgate.net Specifically, during the initial hours of hydration, only a small percentage of the dissolved calcium forms complexes with citrate. iaea.orgresearchgate.net

The influence of trisodium citrate on the primary phases of ordinary Portland cement (OPC), alite (tricalcium silicate, C₃S) and belite (dicalcium silicate, C₂S), is multifaceted. Alite is the most abundant phase in modern cements and is primarily responsible for early strength development, while belite reacts more slowly. mit.edu Trisodium citrate has been observed to significantly delay the hydration of tricalcium silicate. researchgate.net Conversely, it can initially accelerate the hydration of belite, though this effect may be followed by a subsequent slowdown. researchgate.net The differing reactivity between alite and belite is attributed to alite's more "defective" crystal structure, which allows for a faster reaction with water. mit.edu

The interaction of trisodium citrate with the aluminate phases, such as tricalcium aluminate (C₃A), and gypsum is also crucial to its effect on hydration kinetics. Citrate ions are powerful chelators of aluminum ions (Al³⁺) and can influence the nucleation and growth of phases containing these ions, such as ettringite. jscimedcentral.com The formation of ettringite is a key reaction in the early stages of cement hydration. nih.gov At low concentrations, citrate is a known retarder, which has been linked to its adsorption onto the aluminate phase, leading to dispersion of cement aggregates. nih.gov However, at high concentrations, a surprising acceleration effect has been observed. nih.gov This acceleration may be caused by the promotion of ettringite formation. nih.gov Some studies suggest that in the presence of high concentrations of citrate, the limited water supply is preferentially utilized for ettringite formation, leading to a rapid set. nih.gov

The following table summarizes the observed effects of this compound on the dissolution and hydration of key cement minerals:

| Cement Mineral | Observed Effect of this compound | Research Findings |

| Alite (C₃S) | Retardation of dissolution and hydration. iaea.orgresearchgate.net | The dissolution of alite is slowed down due to the sorption of citrate ions onto the clinker surface, forming a protective layer. iaea.orgresearchgate.net This significantly delays the hydration of C₃S. researchgate.net |

| Belite (C₂S) | Initial acceleration followed by subsequent retardation of hydration. researchgate.net | Trisodium citrate initially accelerates belite hydration by 31.6%, but this is followed by a 43.4% retardation at 28 days. researchgate.net |

| Tricalcium Aluminate (C₃A) | Complex effects including both retardation and acceleration. jscimedcentral.comnih.gov | At low concentrations, citrate adsorbs onto the C₃A phase, causing retardation. nih.gov At high concentrations, it can accelerate setting by promoting the formation of ettringite. nih.gov Citrate ions chelate Al³⁺ ions, influencing the nucleation and growth of aluminate-containing phases. jscimedcentral.com |

| Ferrite (B1171679) Phases | Facilitated dissolution. researchgate.net | It is suggested that citrates promote the dissolution of ferrite phases through surface complexation. researchgate.net |

Nanomaterials Science and Engineering: Role in Nanoparticle Synthesis and Stabilization

Mechanisms of Citrate-Mediated Nanoparticle Reduction and Capping

Trisodium (B8492382) citrate's ability to both reduce metal ions to their metallic state and to adsorb onto the nanoparticle surface, thereby preventing aggregation, is fundamental to its utility in nanoparticle synthesis. The citrate (B86180) ion, C₆H₅O₇³⁻, is the active species in these processes.

The reduction of metal precursors by trisodium citrate is a complex process influenced by factors such as temperature, pH, and the molar ratio of reactants. In the widely recognized Turkevich method for gold nanoparticle (AuNP) synthesis, trisodium citrate reduces tetrachloroauric acid (HAuCl₄) in a boiling aqueous solution. beloit.eduwisc.edu The reaction proceeds through the oxidation of the central alcohol group of the citrate ion to a ketone, specifically dicarboxy acetone. nih.govacs.org This process involves the transfer of electrons to Au³⁺ ions, reducing them to Au⁰ atoms. beloit.eduwisc.edu These atoms then nucleate to form small seed particles. acs.orgnih.gov

The kinetics of this reduction are not instantaneous. Upon the addition of trisodium citrate to the boiling gold salt solution, a color change is observed, progressing from a pale yellow to a deep red, indicating the formation and growth of AuNPs. beloit.edu The rate of this color change is indicative of the reduction kinetics. Studies have shown that the reaction time significantly impacts the final particle size. nih.gov For instance, a more rapid reduction, often achieved with higher concentrations of the reducing agent, tends to produce smaller nanoparticles due to the rapid formation of a large number of nucleation sites. wisc.edu

In the case of silver nanoparticle (AgNP) synthesis, trisodium citrate also serves as a reducing agent, although it is often used in conjunction with stronger reducing agents like sodium borohydride to control the reaction kinetics and nanoparticle morphology. acs.orgrsc.org The reduction of silver ions (Ag⁺) by citrate is generally slower than that of gold ions. rroij.com The kinetics can be influenced by factors such as the stirring time and the concentration of both the silver nitrate (B79036) and trisodium citrate. researchgate.net

Table 1: Factors Influencing Reduction Kinetics in Nanoparticle Synthesis

| Factor | Effect on Gold Nanoparticle (AuNP) Synthesis | Effect on Silver Nanoparticle (AgNP) Synthesis |

| Temperature | Higher temperatures (e.g., boiling) are typically required to initiate and sustain the reduction of Au³⁺ by citrate. nih.govnih.gov | The reduction of Ag⁺ by citrate can occur at lower temperatures, but heating can accelerate the process. |

| pH | The pH of the solution influences the final particle size and can affect the reduction process. nih.gov | The pH can impact the morphology and stability of the resulting AgNPs. |

| Reactant Ratio | The molar ratio of trisodium citrate to tetrachloroauric acid is a critical parameter for controlling the final size of the AuNPs. nih.govmu.edu.tr | The ratio of citrate to silver nitrate affects the size and stability of the AgNPs. researchgate.net |

| Mixing Rate | Rapid mixing of the reducing agent can lead to more monodisperse (uniformly sized) particles. wisc.edu | The order and rate of reagent addition can influence the final morphology of the AgNPs. nih.gov |

The stability of nanoparticle suspensions, or colloidal stability, is crucial for their application. Trisodium citrate provides electrostatic stabilization to the nanoparticles it coats. rsc.org The citrate ions, with their negatively charged carboxylate groups, adsorb onto the surface of the metallic nanoparticles. rsc.orgmdpi.com This creates a layer of negative charge around each nanoparticle. chemrxiv.orgdovepress.com

This negative surface charge results in electrostatic repulsion between the individual nanoparticles, preventing them from coming into close contact and aggregating. rsc.orgchemrxiv.org The magnitude of this surface charge can be quantified by measuring the zeta potential of the nanoparticle dispersion. Citrate-stabilized gold and silver nanoparticles typically exhibit a significant negative zeta potential, confirming the presence of a stabilizing citrate layer. mdpi.comchemrxiv.org

The colloidal stability imparted by citrate is dependent on the ionic strength of the surrounding medium. acs.org High concentrations of salts can screen the electrostatic repulsion between nanoparticles, leading to aggregation. acs.org The attachment of the citrate ligand to the gold nanoparticle surface is considered to be a weak physisorption. nih.gov

Synthesis Protocols for Diverse Nanoparticle Systems

The versatility of trisodium citrate as a reducing and capping agent has led to the development of numerous protocols for the synthesis of various nanoparticles.

The Turkevich method remains a cornerstone for the synthesis of spherical gold nanoparticles. researchgate.net A typical protocol involves adding a solution of trisodium citrate to a boiling solution of tetrachloroauric acid with vigorous stirring. beloit.eduwisc.edu The final size of the AuNPs can be precisely controlled by varying the molar ratio of citrate to gold. nih.govresearchgate.net Generally, decreasing the molar ratio of trisodium citrate to tetrachloroauric acid results in an increase in the nanoparticle size. nih.gov

Table 2: Influence of Citrate to Gold Ratio on Nanoparticle Size

| Molar Ratio (NaCt to HAuCl₄) | Mean Particle Size (nm) |

| 2.80 | 15 |

| 1.50 | 50 |

| Data derived from a study on the Turkevich method. nih.gov |

Further control over the size can be achieved through a seed-mediated growth approach. nih.gov In this method, pre-synthesized small AuNPs (seeds) are introduced into a growth solution containing more gold salt and a reducing agent, allowing for the controlled growth of larger, monodisperse nanoparticles. nih.gov

Citrate-stabilized gold nanoparticles have shown promise as electrocatalysts. researchgate.net Their catalytic activity is dependent on their size, with smaller nanoparticles generally exhibiting better electrocatalytic efficiency due to their higher surface area to volume ratio. researchgate.net These nanoparticles have been investigated for their role in the oxygen reduction reaction (ORR), which is a critical process in fuel cells. researchgate.net

The synthesis of silver nanoparticles using trisodium citrate often involves the reduction of silver nitrate. rroij.com In many protocols, a stronger reducing agent like sodium borohydride is also used to initiate the nucleation of silver seeds, followed by the slower reduction by citrate which contributes to the growth of the nanoparticles. acs.orgrsc.org

The morphology of the resulting silver nanoparticles can be directed by carefully controlling the reaction conditions. For instance, the concentration of reactants and the order of their addition can influence whether the final product consists of spherical nanoparticles, nanoplates, or other shapes. acs.orgnih.gov In some methods, ascorbic acid is used in conjunction with trisodium citrate and sodium borohydride to synthesize triangular silver nanoparticles. tudublin.ie The concentration of ascorbic acid can be varied to tune the size and color of the resulting colloidal silver solution. tudublin.ie

Iron Oxide Nanoparticle Functionalization and Stability

Trisodium citrate is widely utilized for the surface functionalization of iron oxide nanoparticles (IONPs), which is critical for their stability in aqueous media and for subsequent biomedical applications. The citrate ions adsorb onto the surface of the IONPs through coordination bonds between one or two of their carboxylate groups and the iron ions on the nanoparticle surface. mdpi.com This surface coating provides several key benefits:

Colloidal Stability: The remaining free carboxyl groups on the citrate molecules impart a negative surface charge to the IONPs. This leads to electrostatic repulsion between the particles, preventing them from aggregating and ensuring the formation of a stable colloidal dispersion. mdpi.comresearchgate.net

Controlled Size: The presence of citrate during the co-precipitation synthesis of IONPs can lead to smaller and more uniform primary nanoparticle sizes. mdpi.com Studies have shown that IONPs stabilized with sodium citrate exhibit a significantly smaller hydrodynamic diameter compared to non-stabilized particles, indicating better control over aggregation. rsdjournal.org

Biocompatibility and Further Functionalization: The citrate coating is non-toxic and biodegradable, enhancing the biocompatibility of the IONPs. researchgate.net The exposed carboxylate groups also provide convenient anchor points for the covalent attachment of other molecules, such as antibodies or drugs, for targeted applications. researchgate.net

Research has demonstrated the effectiveness of citrate in stabilizing IONPs. For instance, iron oxide nanoparticles stabilized with sodium citrate (IONPs-CIT) showed a hydrodynamic diameter of 58.95 nm with a low polydispersity index (PdI) of 0.19, indicating a well-dispersed and stable suspension. rsdjournal.org In contrast, non-stabilized IONPs formed large aggregates with a size of 1.68 µm. rsdjournal.org The stability is further confirmed by Zeta Potential measurements, with citrate-functionalized IONPs exhibiting a high negative potential of -41.1 mV, which confirms strong inter-particle repulsion. rsdjournal.org

| Nanoparticle Type | Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| IONPs without stabilizer | 1680 | 0.26 | N/A | rsdjournal.org |

| IONPs stabilized with sodium citrate (IONPs-CIT) | 58.95 | 0.19 | -41.1 | rsdjournal.org |

Copper Nanoparticle Generation and Structural Characterization

In the synthesis of copper nanoparticles (CuNPs), trisodium citrate serves as a key reagent, often acting as both a reducing agent and a stabilizer. rjlbpcs.comrasayanjournal.co.in In a typical chemical reduction method, an aqueous solution of a copper salt, such as copper sulfate (CuSO₄) or copper chloride (CuCl₂), is treated with trisodium citrate. rjlbpcs.comrasayanjournal.co.in The citrate ions reduce the Cu²⁺ ions to form elemental copper (Cu⁰) nanoparticles. rjlbpcs.com

The formation of CuNPs is often indicated by a color change in the solution, for example, to brown. rjlbpcs.com The citrate anions cap the newly formed nanoparticles, preventing their aggregation and controlling their growth, which is crucial for obtaining particles in the desired size range. researchgate.net

Structural characterization techniques are employed to confirm the successful synthesis and determine the properties of the CuNPs.

UV-Visible Spectroscopy: This technique is used to confirm the formation of CuNPs by detecting the surface plasmon resonance (SPR) peak, which is characteristic of copper nanoparticles. rjlbpcs.commdpi.com

Scanning Electron Microscopy (SEM): SEM analysis provides information about the morphology, size, and dispersion of the synthesized nanoparticles. Studies have shown that CuNPs synthesized using trisodium citrate are typically spherical or quasi-spherical. rjlbpcs.comrasayanjournal.co.inmdpi.com SEM imaging has confirmed the generation of spherical CuNPs with particle sizes around 44.50 nm. rjlbpcs.comrasayanjournal.co.in

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis is used to confirm the elemental composition of the synthesized material, verifying the presence of copper. mdpi.com

| Precursor | Reducing/Stabilizing Agent | Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|

| Copper Sulfate (CuSO₄) | Trisodium Citrate | ~44.50 | Spherical | rjlbpcs.com |

| Copper Chloride (CuCl₂) | Trisodium Citrate | ~44.50 | Spherical | rasayanjournal.co.in |

| Copper Chloride (CuCl₂) | Trisodium Citrate / Sodium Borohydride | ~37 | Spherical/Quasi-spherical | mdpi.com |

Nanocomposite Development and Adsorption Mechanisms

Fabrication of Polyaniline-Coated Chitosan (B1678972) Trisodium Citrate Nanocomposites

A novel type of adsorbent material involves the fabrication of magnetic nanocomposites composed of an iron oxide core, a chitosan-trisodium citrate shell, and a final coating of polyaniline (PANI). This multi-component structure, denoted as Fe₃O₄@CSTSC@PANI, is designed for efficient pollutant removal from water. nih.gov

The fabrication process is a multi-step synthesis:

Magnetic Core Synthesis: Iron oxide (Fe₃O₄) nanoparticles are first synthesized, typically through a co-precipitation method.

Chitosan-Trisodium Citrate Coating: The magnetic cores are then coated with a layer of chitosan, a biopolymer, which is modified or cross-linked with trisodium citrate. This step enhances stability and provides functional groups for further modification.

Polyaniline Coating: The final step involves the in-situ polymerization of aniline monomers on the surface of the chitosan-trisodium citrate coated magnetic nanoparticles. This creates an outer shell of polyaniline, a conductive polymer known for its excellent adsorption capabilities.

The resulting Fe₃O₄@CSTSC@PANI nanocomposite possesses a spherical, core-shell morphology with particle sizes ranging from 29 to 53 nm. nih.gov Characterization confirms a BET surface area of 13.099 m²/g, with a porous and mesoporous structure that is crucial for its adsorption performance. nih.gov

Adsorption Kinetics and Isotherms for Pollutant Capture (e.g., Organic Dyes)

The Fe₃O₄@CSTSC@PANI nanocomposite has been demonstrated to be a highly effective adsorbent for the removal of organic dyes, such as Rhodamine B (RhB), from contaminated water. nih.gov The efficiency of the adsorption process is evaluated by studying its kinetics and equilibrium isotherms.

Adsorption Performance: The nanocomposite shows high removal efficiency for RhB, reaching up to 97.2% under optimal conditions. nih.gov The adsorption process is influenced by several factors:

pH: The optimal pH range for RhB adsorption is between 6 and 9, with the highest efficiency observed near neutral pH, which facilitates favorable electrostatic interactions between the adsorbent and the dye molecules. nih.gov

Temperature: The adsorption process is endothermic, meaning that higher temperatures (tested from 10-70 °C) promote increased dye uptake. nih.gov

Contact Time and Dosage: The equilibrium contact time and the optimal adsorbent dosage are key parameters determined through batch experiments. nih.gov

Adsorption Kinetics: Kinetic studies are essential to understand the rate of the adsorption process. The adsorption of RhB onto the Fe₃O₄@CSTSC@PANI nanocomposite is best described by the pseudo-second-order kinetic model. This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govresearchgate.net

Adsorption Isotherms: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are commonly used to analyze this behavior. mdpi.commdpi.com For the adsorption of RhB onto the nanocomposite, the process is well-fitted by the Langmuir isotherm model. nih.gov This indicates that the adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. nih.govmdpi.com The adsorption mechanism is a synergistic effect of electrostatic attraction, hydrogen bonding, and π-π interactions. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Maximum Removal Efficiency | 97.2% | nih.gov |

| Optimal pH | 6 - 9 | nih.gov |

| Temperature Effect | Endothermic (higher temp. favors adsorption) | nih.gov |

| Best Fit Kinetic Model | Pseudo-second-order | nih.gov |

| Best Fit Isotherm Model | Langmuir | nih.gov |

Biomaterials Design and Regenerative Engineering Applications

Citrate-Based Polymer Chemistry and Scaffold Design

The unique molecular structure of citric acid, featuring three carboxyl groups and one hydroxyl group, makes it an ideal monomer for the synthesis of a diverse range of biodegradable polymers. These citrate-based biomaterials (CBBs) offer a platform for creating scaffolds that not only provide structural support but also possess tailored functionalities to promote tissue regeneration. nih.gov

Polycondensation Reactions and Tunable Polymer Properties

A family of biodegradable and elastomeric polyesters, known as poly(diol citrates), can be synthesized through a straightforward polycondensation reaction between citric acid and various diol monomers. psu.edu This process allows for the creation of cross-linked networks without the need for external catalysts. psu.edu A key advantage of this approach is the ability to fine-tune the resulting polymer's properties by carefully selecting the diol monomer and controlling the cross-linking density. psu.edu

The mechanical strength, elasticity, and degradation rate of these polymers can be precisely controlled. nih.govpsu.edu For instance, elastomers with tensile strengths reaching as high as 41.07 ± 6.85 MPa and elongations at break of at least 200% have been developed. nih.gov This tunability is crucial for designing scaffolds that can mimic the specific mechanical environment of different tissues, from soft tissues like blood vessels and cartilage to harder tissues. nih.govpsu.edu The degradation of these polymers is also controllable, ensuring that the scaffold breaks down at a rate that matches the pace of new tissue formation. nih.gov

Table 1: Tunable Properties of Poly(diol citrates)

| Property | Method of Control | Range of Achieved Values |

|---|---|---|

| Tensile Strength | Choice of diol, cross-link density, post-polymerization conditions | Up to 41.07 ± 6.85 MPa nih.gov |

| Young's Modulus | Choice of diol, cross-link density | 1.60 ± 0.05 to 13.98 ± 3.05 MPa psu.edu |

| Elongation at Break | Choice of diol, cross-link density | Up to 502 ± 16% psu.edu |

| Degradation Rate | Choice of diol, cross-link density | Tunable to match tissue regeneration rate nih.gov |

| Surface Wettability | Choice of diol | Water-in-air contact angles from 15° to 53° psu.edu |

Integration of Advanced Functionalities

The pendant carboxyl and hydroxyl groups in the citrate (B86180) monomer that are not consumed during initial polymerization provide reactive sites for incorporating a variety of advanced functionalities into the polymer structure. nih.gov This modular design allows for the development of biomaterials with multiple beneficial properties. nih.gov

Antioxidant Properties: Citrate-based polymers inherently possess antioxidant capabilities. nih.gov These properties can be significantly enhanced by incorporating antioxidant molecules like ascorbic acid directly into the polymer chain, creating materials such as poly(octamethylene citrate-co-ascorbate) (POCA). nih.gov Citrate itself contributes to this antioxidant effect by chelating iron ions, which are catalysts for the production of damaging hydroxyl radicals. nih.gov

Antimicrobial Properties: Citric acid is known for its antimicrobial properties, and this characteristic can be translated to citrate-based polymers. nih.govpsu.edu Studies have shown that polymers with a higher content of citric acid, such as poly(octamethylene citrate), can suppress the proliferation of microbes like Staphylococcus aureus and Escherichia coli by approximately 70-80%. nih.govpsu.edu This intrinsic antimicrobial activity is a significant advantage for applications like wound dressings and tissue engineering scaffolds, as it reduces the risk of infection without the need for antibiotics or other antimicrobial agents. nih.govpsu.edu

Adhesive Properties: The versatile chemistry of citrate-based prepolymers allows for the development of adhesives with tunable properties. nih.gov

Fluorescent Properties: Intrinsic photoluminescence can be introduced into citrate-based biomaterials. nih.gov By reacting citric acid and aliphatic diols with essential α-amino acids in a one-pot polycondensation reaction, a series of biodegradable photoluminescent polymers (BPLPs) can be created. nih.gov These materials exhibit tunable fluorescent emissions and high quantum yields, making them valuable for imaging and tracking purposes in tissue engineering. nih.gov

Mechanistic Insights into Citrate's Role in Tissue Regeneration

Beyond its role as a building block for scaffolds, citrate itself plays a direct and active role in several biological processes that are fundamental to tissue regeneration. The degradation products of citrate-based biomaterials can act as modulators of cellular behavior. nih.gov

Modulation of Stem Cell Metabolism and Differentiation

Citrate has been identified as a key factor in promoting the differentiation of human mesenchymal stem cells (hMSCs) into bone-forming cells (osteoblasts). pnas.orgnih.gov Extracellular citrate is taken up by hMSCs and utilized in metabolic pathways that support the high energy demands of osteogenic differentiation. pnas.orgnih.gov This process, termed "metabonegenic regulation," highlights the role of citrate as a metabolic fuel for bone formation. pnas.orgresearchgate.net

Specifically, citrate generated in the mitochondria is crucial for osteogenic lineage determination. nih.gov It can be converted to α-ketoglutarate, which in turn influences epigenetic markers associated with osteogenesis. nih.gov The uptake of extracellular citrate through the solute carrier family 13, member 5 (SLC13a5) transporter supports this process by regulating energy-producing metabolic pathways and increasing intracellular ATP levels. nih.govpnas.org This metabolic shift from glycolysis to oxidative respiration is a key step in committing hMSCs to the osteogenic lineage. pnas.org

Influence on Apatite Nanocrystal Formation in Bone Healing

Citrate is a critical component of natural bone, where it plays a vital role in regulating the size and stability of apatite nanocrystals, the primary mineral component of bone. nih.govnih.gov It accounts for about 5.5% of the organic matter in bone and is found strongly bound to the surface of apatite nanocrystals. nih.govnih.gov This binding is highly conserved across different species, indicating its fundamental importance. nih.govnih.gov

The presence of citrate on the apatite surface prevents the crystals from growing beyond their optimal thickness of approximately 3 nanometers. nih.govnih.gov This size control is crucial for the mechanical properties of bone, likely by preventing the propagation of cracks. nih.gov Citrate achieves this by interfering with the formation of additional phosphate (B84403) layers, thereby stabilizing the nanocrystals. nih.gov Furthermore, citrate may also play a role in the initial nucleation of apatite crystals during biomineralization. nih.govacs.orgcore.ac.uk It has been shown to stabilize prenucleation species and a liquid-like precursor phase, which could facilitate the infiltration of calcium phosphate into the collagen matrix of bone. acs.orgcore.ac.uk

Table 2: Role of Citrate in Bone Mineralization

| Aspect | Function of Citrate | Reference |

|---|---|---|

| Apatite Crystal Growth | Inhibits thickening beyond ~3 nm | nih.gov, nih.gov |

| Apatite Crystal Stability | Stabilizes nanocrystals | nih.gov, nih.gov |

| Crystal Nucleation | May play a role in initiating apatite crystallization | nih.gov, acs.org, mdpi.com |

| Collagen Mineralization | Facilitates infiltration of calcium phosphate into collagen | acs.org, core.ac.uk |

Prevention of Fibrotic Encapsulation in Implants

A significant challenge in the use of medical implants is the foreign body response, which often leads to the formation of a dense, fibrous capsule around the implant. This fibrotic encapsulation can impair the function of the device and cause complications. nih.gov Research suggests that modulating the mechanical properties of the implant surface can significantly reduce this fibrotic response. researchgate.netnih.govresearcher.life

While direct studies on citric acid trisodium (B8492382) salt hydrate (B1144303) for preventing fibrosis are ongoing, the tunability of citrate-based polymers offers a promising avenue to address this issue. By creating softer implant surfaces with an elastic modulus that more closely matches the surrounding tissue, the activation of fibroblasts—the cells responsible for producing the fibrous capsule—can be inhibited. nih.govresearchgate.net Coating stiff implants with a soft layer has been shown to reduce collagen deposition and myofibroblast activation. nih.govresearcher.liferesearchgate.net The ability to precisely control the mechanical properties of citrate-based elastomers makes them ideal candidates for developing implant coatings and materials that can minimize the foreign body reaction and prevent fibrotic encapsulation. psu.edu

Applications in Specific Regenerative Medicine Fields

Citric acid and its derivatives, particularly citrate-based polymers, have emerged as a versatile platform for creating biomaterials tailored for regenerative engineering. nih.govnorthwestern.edu The inherent biocompatibility and biodegradability of these materials, coupled with the bioactive nature of citrate itself, have led to significant advancements in tissue regeneration. nih.govresearchgate.net Citric acid, an intermediate in the Krebs cycle, plays a crucial role in cellular metabolism, and its incorporation into biomaterials can influence cell behavior, including proliferation and differentiation. nih.govnih.gov This has sparked the development of functional citrate-based biomaterials for a variety of complex tissue applications. nih.gov

Orthopedic and Bone Tissue Engineering

The high concentration of organic citrate in skeletal tissue, where it is believed to stabilize bone mineral platelets, has inspired the development of citrate-based biomaterials for bone regeneration. sciencedaily.comngdvet.com These materials are designed to mimic the natural environment of bone and actively promote healing. sciencedaily.comnih.gov

Researchers have developed biodegradable elastomers by polymerizing citric acid with diols, such as 1,8-octanediol, to create poly(1,8-octanediol-co-citrate) (POC). nih.govpsu.edu To enhance osteoconductivity, these polymers are often formulated into nanocomposites with hydroxyapatite (B223615) (HA), the primary mineral component of bone. nih.govnih.gov The pendant carboxylic acid groups resulting from the use of citric acid as a monomer can chelate calcium, allowing for high incorporation of HA into the polymer matrix, which also improves the material's mechanical properties. nih.gov

Long-term in vivo studies have demonstrated the efficacy and biocompatibility of these materials. In a 26-week study using a rabbit osteochondral defect model, POC-HA nanocomposites were found to be biocompatible and supported tissue ingrowth as they degraded. nih.gov Histological analysis showed that the bone and cartilage response to POC-HA was comparable to FDA-approved biomaterials. nih.gov Further research has shown that citrate-based biomaterials can induce early bone formation and promote bone maturation. psu.edu A significant milestone in this field is the U.S. Food and Drug Administration (FDA) clearance of "Citregen," a POC/HA-based biomaterial for use in orthopedic fixation devices, underscoring its clinical translational potential. nih.govnih.gov

Advanced research has delved into the metabolic influence of citrate on bone regeneration. A study developing a biomaterial named CitraBoneQMg, which incorporates citrate, glutamine, and magnesium, found that these components synergistically activate key metabolic signaling pathways (mTORC1 and AMPK). nih.gov This dual activation supports the high energy demands of osteogenesis. nih.gov In a rat calvarial defect model, CitraBoneQMg was shown to accelerate bone regeneration while also promoting anti-inflammatory and neuroregenerative responses. nih.govresearchgate.net

Table 1: Research Findings in Orthopedic and Bone Tissue Engineering

| Biomaterial | Composition | Key Research Findings | Reference |

|---|---|---|---|

| POC-HA Nanocomposite | Poly(1,8-octanediol-co-citrate) (POC) with 60 wt% hydroxyapatite (HA) nanocrystals. | Showed biocompatibility and tissue ingrowth in a 26-week rabbit osteochondral defect model. Histological scores were comparable to FDA-approved biomaterials. | nih.gov |

| Citrate-Phosphoserine Material | Citrate and phosphoserine incorporated into a biomaterial. | Demonstrated early deposition of new bone at one month in rat models. Identified citrate's role in elevating cellular energy for stem cell differentiation. | sciencedaily.compsu.edu |

| CitraBoneQMg | Citrate-based biomaterial incorporating glutamine and magnesium. | Synergistically activates mTORC1 and AMPK signaling pathways. Accelerated bone regeneration in a rat calvarial defect model. Promoted osteogenesis by enhancing ALP activity and calcium deposition in vitro. | nih.govresearchgate.net |

| Citregen™ | POC-based biomaterial. | Received FDA clearance as a surgical fixation material that can reconnect damaged tissue and promote healing after degradation. | nih.gov |

Cardiovascular and Nerve Tissue Engineering

The tunable mechanical properties and biocompatibility of citrate-based polymers make them suitable for soft tissue engineering, including cardiovascular and nerve applications. nih.govresearchgate.net

Cardiovascular Applications In cardiovascular tissue engineering, a key challenge is to create scaffolds that can withstand the dynamic mechanical environment of the heart and blood vessels. nih.gov Citrate-based elastomers, such as POC and its derivatives like poly(octanediol citrate-co-sebacate) (POCS), offer a solution due to their tunable viscoelastic properties that can mimic native cardiovascular tissue. nih.govnih.gov These polymers have been shown to support the growth of endothelial cells and the differentiation of mesenchymal stem cells. nih.gov Researchers have fabricated these materials into various forms, including injectable hydrogels and fibrous sheets for cardiac tissue culture. nih.govnih.gov For instance, a thermoresponsive hydrogel composed of citric acid, polyethylene (B3416737) glycol (PEG), and poly(N-isopropylacrylamide) (PNIPAAm) exhibited antioxidant properties and could sustain the release of chemokines to support the proliferation of vascular cells. nih.gov

Nerve Tissue Engineering For peripheral nerve repair, biomaterials are needed to create nerve guidance conduits that support regeneration across a nerve gap. nih.govnih.gov Citrate-based materials are advantageous in this context due to their inherent antioxidant properties, which can help mitigate the oxidative stress that occurs following nerve injury. nih.gov One study developed a macroporous hydrogel by cross-linking chitosan (B1678972) with citric acid. nih.gov The resulting hydrogel demonstrated excellent cell compatibility and antioxidant activity. In vitro experiments showed that the material supported cell survival, adhesion, and proliferation, making it a promising approach for constructing nerve guidance conduits. nih.gov The versatility of citrate-based polymers allows for their use in various strategies to enhance nerve repair. researchgate.netnih.gov

Table 2: Research Findings in Cardiovascular and Nerve Tissue Engineering

| Application Area | Biomaterial | Composition | Key Research Findings | Reference |

|---|---|---|---|---|

| Cardiovascular | POC | Poly(1,8-octanediol citrate). | Biodegradable and antimicrobial polyester. Supports growth of endothelial cells and differentiation of bone-marrow derived mesenchymal stem cells. | nih.gov |

| Cardiovascular | POCS | Poly(octanediol citrate-co-sebacate). | Viscoelastic properties and degradation kinetics can be manipulated by changing the monomer ratio of citric acid to sebacate. | nih.gov |

| Cardiovascular | PPCN Hydrogel | Citric acid, polyethylene glycol (PEG), and poly(N-isopropylacrylamide) (PNIPAAm). | Thermoresponsive and antioxidant. Sustained the release of chemokine SDF-1α to support vascular cell proliferation. | nih.gov |

| Nerve | CA-CS Hydrogel | Chitosan (CS) cross-linked with citric acid (CA). | Macroporous hydrogel with antioxidant properties. Supported cell survival, adhesion, and proliferation in vitro, demonstrating potential for nerve injury applications. | nih.gov |

Bladder Tissue Regeneration Studies

Current surgical options for severe bladder dysfunction, such as bladder augmentation using bowel tissue, are associated with significant patient morbidity. researchgate.netnih.gov Tissue engineering using citrate-based biomaterials offers a promising alternative for regenerating healthy bladder tissue. nih.govbohrium.com

Elastomeric scaffolds made from polymers like poly(1,8-octanediol-co-citrate) (POC) have been a focus of bladder regeneration research. nih.gov These materials possess mechanical properties suitable for the bladder, which must withstand cycles of expansion and contraction. nih.gov In a study using a nude rat model, POC thin films seeded with human mesenchymal stem cells (MSCs) and urothelial cells were used for partial bladder augmentation. nih.gov After 10 weeks, the regenerated tissue exhibited typical bladder architecture, including muscle bundle formation and the expression of bladder-specific contractile proteins. nih.gov

Further advancements have been made using modified polymers like poly(1,8-octamethylene-citrate-co-octanol) (POCO), which can be fabricated into scaffolds with specific microtopographies. researchgate.net In a rat bladder augmentation model, microgrooved POCO scaffolds were shown to support cell attachment and alignment. researchgate.net Urodynamic testing at 4 weeks post-augmentation demonstrated that bladder capacity increased and compliance was normal. researchgate.net Histological evaluation revealed that cell-seeded scaffolds restored normal smooth muscle content and resulted in increased revascularization and peripheral nerve regeneration. researchgate.net The presence of microgrooves on the scaffolds enhanced the formation of microvasculature by 20% and increased the thickness of the urothelium layer by 25%. nih.gov These studies collectively show that citrate-based scaffolds can support the structural and functional regeneration of bladder tissue. researchgate.netnih.gov

Table 3: Research Findings in Bladder Tissue Regeneration

| Biomaterial | Study Model | Key Research Findings | Reference |

|---|---|---|---|

| POC Thin Films | Nude rat partial cystectomy model. | Seeded with mesenchymal stem cells (MSCs), the scaffolds supported regeneration of typical bladder architecture with muscle bundle formation. Muscle/collagen ratios were 1.75x greater than controls at 10 weeks. | nih.gov |

| POCO Scaffolds | Nude rat bladder augmentation model. | Maintained normal physiological function post-augmentation. Urodynamic testing showed increased bladder capacity and normal compliance. | researchgate.net |

| Microgrooved (MG) POCO Scaffolds | Nude rat bladder augmentation model. | Supported MSC alignment within grooves. Cell-seeded MG scaffolds restored smooth muscle content, increased revascularization, and promoted peripheral nerve regeneration. Increased microvasculature formation by 20% and urothelium thickness by 25%. | researchgate.netnih.gov |

Biological and Biochemical Systems: Interactions and Functional Roles

pH Homeostasis and Buffering Capacity in Biological Solutions

The maintenance of a stable pH, or pH homeostasis, is critical for the proper functioning of most biological systems, as enzymatic activity and cellular processes are highly pH-dependent. patsnap.com Citric acid trisodium (B8492382) salt hydrate (B1144303) is the conjugate base of citric acid, a weak polyprotic acid, and together they form a citrate (B86180) buffer system. aatbio.com This buffer is effective in the pH range of approximately 3.0 to 6.2, which is attributable to the three pKa values of citric acid: ~3.13, ~4.76, and ~6.40. aatbio.comwikipedia.org

In aqueous solutions, trisodium citrate dissociates into sodium ions and citrate ions. patsnap.com The citrate ions can neutralize excess acid (H+ ions), thereby resisting changes in pH. patsnap.com This buffering capacity is essential in various biochemical assays and molecular biology applications where a stable pH is required for optimal enzyme activity and the integrity of biological molecules like DNA and RNA. morphisto.defishersci.fi For instance, trisodium citrate buffer is commonly used in histology as an antigen retrieval solution to improve epitope recognition in immunohistochemistry. morphisto.de

Below is a table illustrating the preparation of a 0.1M citrate buffer at various pH values by mixing solutions of citric acid and trisodium citrate dihydrate. sigmaaldrich.com

| Desired pH | Volume of 0.1M Citric Acid (mL) | Volume of 0.1M Trisodium Citrate Dihydrate (mL) |

| 3.0 | 82.0 | 18.0 |

| 4.0 | 61.5 | 38.5 |

| 5.0 | 40.0 | 60.0 |

| 6.0 | 18.5 | 81.5 |

Data sourced from Sigma-Aldrich Buffer Reference Center. sigmaaldrich.com

Anticoagulant Mechanisms in Medical and Laboratory Settings

One of the most prominent applications of citric acid trisodium salt hydrate is as an anticoagulant, a substance that prevents blood from clotting. patsnap.compatsnap.com This property is fundamental to its use in blood collection and transfusion services, as well as in extracorporeal therapies. wikipedia.org

Calcium Ion Chelation in Blood Coagulation Pathways

The process of blood coagulation is a complex cascade of enzymatic reactions that critically depends on the presence of ionized calcium (Ca2+). nih.gov Calcium ions act as essential cofactors for several clotting factors, enabling them to bind to phospholipid surfaces and become activated. nih.gov

This compound exerts its anticoagulant effect by chelating, or binding to, the free calcium ions in the blood. nih.govdrugbank.com The citrate ion forms a stable complex with calcium, effectively sequestering it and making it unavailable for the coagulation cascade. nih.govdrugbank.com This disruption of the clotting mechanism prevents the formation of a blood clot. nih.govdrugbank.com For this reason, trisodium citrate is a standard anticoagulant used in blood collection tubes for coagulation testing and in preservative solutions for blood components. nih.govyoutube.com

Application in Extracorporeal Circuits (e.g., Hemofiltration)

In medical procedures involving extracorporeal circuits, such as hemofiltration and hemodialysis, preventing blood from clotting within the circuit is crucial. nih.govyoutube.com Regional citrate anticoagulation (RCA) is a widely used technique where a citrate solution is infused into the blood as it enters the extracorporeal circuit. nih.govnih.gov This infusion lowers the concentration of ionized calcium within the circuit to a level that effectively prevents clotting. nih.govnih.gov

A significant advantage of RCA is that its anticoagulant effect is primarily localized to the extracorporeal circuit. nih.gov As the blood is returned to the patient, the citrate is rapidly metabolized, mainly by the liver, which restores the systemic calcium levels and normal coagulation function. youtube.comnih.gov This targeted action reduces the risk of systemic bleeding that can be associated with other anticoagulants like heparin. nih.gov

Influence on Cell Culture and Microbial Growth Environments

The chemical properties of this compound also make it a valuable component in the formulation of media for the cultivation of cells and microorganisms.

Effects on Microbial Biomass and Metabolic Pathways (e.g., Haloarchaea)

Trisodium citrate can be utilized as a source of carbon and energy by various microorganisms. Its metabolism is typically integrated into the central metabolic pathways, such as the citric acid cycle.

For example, some species of haloarchaea, which are extremophilic archaea that thrive in high-salt environments, can use citrate as a growth substrate. nih.govnih.gov In the model haloarchaeon Haloferax volcanii, studies have shown that it can metabolize extracellular DNA primarily as a source of phosphorus. frontiersin.org While this organism can utilize a variety of carbon sources, its metabolic response, including the regulation of the citric acid cycle, is influenced by the available nutrients. nih.gov The ability of haloarchaea to utilize compounds like citrate is part of their metabolic versatility, which allows them to survive in diverse and extreme environments. nih.govfrontiersin.org

Interactions with Food and Biological Macromolecules (e.g., Casein)

This compound, commonly known as trisodium citrate, plays a significant role in modulating the properties of food systems and biological materials. Its primary mechanism of action involves the chelation of divalent cations, particularly calcium ions (Ca²⁺). This ability to sequester metal ions allows it to influence the structure and function of various macromolecules, most notably proteins like casein in milk.

Impact on Textural Properties and Microstructure of Protein Gels

Trisodium citrate is widely utilized in the food industry to modify the texture and structure of protein-based gels, particularly those derived from milk proteins such as casein. Its effects are concentration-dependent and are closely linked to its role as a calcium-chelating agent.

In the context of casein gels, such as those found in yogurt and cheese, trisodium citrate interacts with the casein micelles. Casein micelles are complex colloidal particles primarily composed of αs1-, αs2-, β-, and κ-caseins, stabilized by colloidal calcium phosphate (B84403) (CCP) nanoclusters. By sequestering calcium ions from the CCP, trisodium citrate can cause the dissociation of native casein micelles into smaller, more flexible casein particles or aggregates. nih.govresearchgate.netnih.gov This alteration of the primary protein building blocks has a profound impact on the subsequent gelation process, whether induced by acid or enzymes.

Research on acid-induced micellar casein gels treated with microbial transglutaminase (mTGase), an enzyme that cross-links proteins, demonstrates the significant influence of trisodium citrate. When added before the enzyme treatment, increasing concentrations of trisodium citrate (from 0 mmol/L to 30 mmol/L) lead to a progressive dissociation of casein micelles. nih.govresearchgate.net This dissociation increases the flexibility of the casein particles and the surface area available for the mTGase to act upon, resulting in enhanced cross-linking. researchgate.net Consequently, the resulting acid-induced gels exhibit significantly improved textural properties.

Key findings from studies investigating the effects of trisodium citrate on mTGase-treated casein gels include:

Increased Firmness: The firmness of the gels is positively correlated with the concentration of trisodium citrate when it is added prior to enzymatic cross-linking. nih.govresearchgate.net

Improved Water-Holding Capacity: Gels formed with higher concentrations of trisodium citrate show reduced syneresis (whey separation), indicating a better ability to hold water. nih.govresearchgate.net

Enhanced Rheological Properties: The final storage modulus (G'), a measure of the gel's elastic character and strength, increases with higher trisodium citrate concentrations. nih.govresearchgate.net

Altered Microstructure: Cryo-scanning electron microscopy reveals that gels prepared with trisodium citrate have more interconnected networks and smaller pores compared to control gels. nih.govresearchgate.net This denser and more uniform network is responsible for the improved firmness and water retention.

However, the timing of trisodium citrate addition is critical. If added after the casein micelles have already been cross-linked by mTGase, it has no significant effect on gel firmness because the established covalent bonds prevent the dissociation of the micelles. nih.gov Similarly, at very high concentrations (e.g., >25 mM in yogurt), trisodium citrate can lead to the complete disruption of micelles, resulting in very weak gels with large pores. nih.gov

Table 1: Effect of Trisodium Citrate Concentration on the Firmness of Acid-Induced, mTGase-Treated Casein Gels This table presents data on how gel firmness changes when trisodium citrate is added before (Route 1) versus after (Route 2) treatment with microbial transglutaminase (mTGase), or with no enzyme treatment (Route 3).

| Trisodium Citrate Concentration (mmol/L) | Firmness (mN) - Route 1 (Citrate then mTGase) | Firmness (mN) - Route 2 (mTGase then Citrate) | Firmness (mN) - Route 3 (No mTGase) |

| 0 | 125.1 | 125.1 | 58.7 |

| 10 | 169.3 | 114.7 | 59.3 |

| 20 | 198.6 | 102.5 | 60.1 |

| 30 | 199.2 | 98.4 | 61.5 |

| Data sourced from a study on acid-induced micellar casein gels. nih.govresearchgate.net |

Role in Enzyme Activity Modulation

Citrate, the conjugate base of citric acid, can act as a modulator of enzyme activity through various mechanisms, including allosteric regulation and substrate inhibition. Its role is particularly notable in central metabolic pathways.

Allosteric Inhibition: Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle. High concentrations of citrate can signal that the cell has an adequate energy supply. This signal is used in feedback inhibition to regulate the rate of other metabolic pathways. A classic example is the allosteric inhibition of phosphofructokinase-1 (PFK-1) , a key regulatory enzyme in glycolysis. teachmephysiology.com When citrate levels are high, it binds to an allosteric site on PFK-1, decreasing the enzyme's affinity for its substrate (fructose-6-phosphate) and thus slowing down the glycolytic pathway to prevent the excessive formation of pyruvate (B1213749) and, subsequently, ATP. teachmephysiology.com

Enzyme Inhibition and Activation: Citrate and its derivatives can inhibit a range of enzymes that interact with citrate as a substrate or product. For instance, studies have shown that citrate analogs can inhibit enzymes such as ATP citrate lyase , aconitate hydratase , and citrate synthase . nih.gov

Conversely, in specific contexts, citrate can be involved in enzyme activation. High concentrations of sodium citrate (25%) have been observed to induce the activation of blood coagulation zymogens, such as prothrombin and Factor X , into their active enzyme forms, thrombin and Factor Xa, respectively. nih.gov This effect is generally observed under non-physiological conditions.

Furthermore, the availability of citrate can modulate the activity of enzymes that utilize its downstream products. In the cyanobacterium Nostoc muscorum, enriching the environment with citrate was found to affect the activity of isocitrate dehydrogenase (IDH) . nih.gov This enzyme converts isocitrate (derived from citrate) into α-ketoglutarate, a molecule that links carbon and nitrogen metabolism. Moderate citrate enrichment led to an increase in IDH activity and biomass production, while excessive concentrations proved to be inhibitory. nih.gov

Table 2: Examples of Enzymes Modulated by Citrate This table summarizes the effect of citrate on the activity of various enzymes.

| Enzyme | Role/Pathway | Effect of Citrate | Type of Modulation |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Inhibition | Allosteric Inhibition teachmephysiology.com |

| ATP Citrate Lyase | Fatty Acid Synthesis | Inhibition | Product Inhibition nih.gov |

| Aconitate Hydratase | TCA Cycle | Inhibition | Substrate/Product Inhibition nih.gov |

| Prothrombin / Factor X | Blood Coagulation | Activation | Zymogen Activation nih.gov |

| Isocitrate Dehydrogenase (IDH) | TCA Cycle / N-Metabolism | Modulation (concentration-dependent) | Substrate Availability nih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Compositional and Structural Analysis

Spectroscopic methods are instrumental in elucidating the molecular structure and composition of citric acid trisodium (B8492382) salt hydrate (B1144303).

UV-Visible Spectroscopy

UV-Visible spectroscopy can be utilized to study citric acid trisodium salt hydrate, although the citrate (B86180) ion itself does not exhibit strong absorption in the standard UV-Vis range. However, it can be used for applications such as turbidity measurements to determine incompatibility or precipitation points in solutions containing the salt. researchgate.net For instance, in a study investigating the compatibility of trisodium citrate dihydrate with ethanol, UV-Vis spectroscopy was used to measure absorbance as an indicator of turbidity. researchgate.net It has been noted that a solution of sodium citrate does not show a pronounced peak in its UV-Vis spectrum. researchgate.net

In some specialized applications, such as with sodium citrate-modified nanoparticles, characteristic absorption peaks corresponding to the electronic transitions of other components in the material can be observed. researchgate.net For example, sodium citrate-modified NaYF4:Yb,Er particles exhibit absorption peaks at 488, 520, 540, 652, and 976 nm, which are due to the f-f transitions of the rare-earth ions. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying its interactions with other molecules. The FTIR spectrum of pure tri-sodium citrate crystals displays characteristic bands for the symmetric and antisymmetric stretching of the carboxylate group (-COO⁻), as well as the stretching vibration of the hydroxyl group (-OH). researchgate.net Specifically, the antisymmetric stretching of -COO⁻ is observed around 1592 cm⁻¹, and the symmetric stretching is seen at approximately 1417 cm⁻¹. researchgate.net The -OH stretching vibration from the water of hydration appears as a broad band around 3455 cm⁻¹. researchgate.net

Studies have also utilized FTIR to confirm the functionalization of nanoparticles with citrate, where the presence of these characteristic citrate bands indicates successful surface modification. researchgate.net It is important to note that the infrared spectrum of what is commonly referred to as citric acid may be complex due to the presence of water and oligomers formed through esterification. mdpi.com

X-ray Absorption Spectroscopy (XAS/XANES)